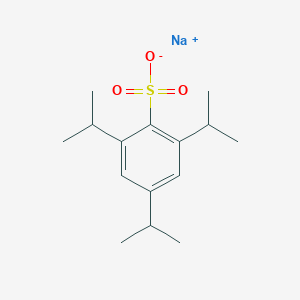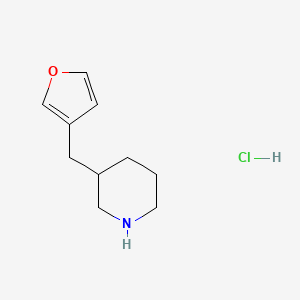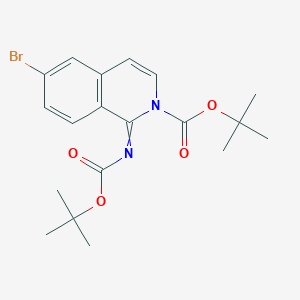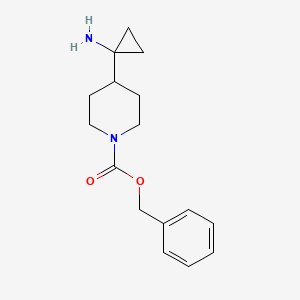
1-(1-Cbz-4-piperidyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a piperidine ring, further substituted with a benzyl carbamate group. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-(1-Cbz-4-piperidyl)cyclopropanamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,4-diketones.
Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Cbz Protection: The piperidine nitrogen is protected with a benzyl carbamate (Cbz) group to prevent unwanted side reactions during subsequent steps.
Final Assembly: The protected piperidine is then coupled with the cyclopropane moiety under suitable conditions to yield the final product.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1-(1-Cbz-4-piperidyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Cbz-4-piperidyl)cyclopropanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of 1-(1-Cbz-4-piperidyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects on the central nervous system .
Comparison with Similar Compounds
1-(1-Cbz-4-piperidyl)cyclopropanamine can be compared with other similar compounds, such as:
1-(1-Cbz-4-piperidyl)cyclobutanamine: This compound has a cyclobutane ring instead of a cyclopropane ring, leading to different chemical and biological properties.
1-(1-Cbz-4-piperidyl)cyclopentanamine:
1-(1-Cbz-4-piperidyl)cyclohexanamine: The cyclohexane ring in this compound provides unique steric and electronic effects, distinguishing it from the cyclopropane analog.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
benzyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c17-16(8-9-16)14-6-10-18(11-7-14)15(19)20-12-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAZOQXXXGDUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC2)N)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Boc-3-[(1-pyrrolyl)methyl]piperidine](/img/structure/B8177111.png)

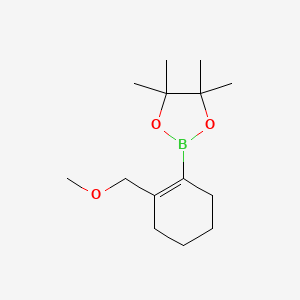



![cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol](/img/structure/B8177148.png)

